Cas no 1507751-08-7 (1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide)

1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a methylamino substituent and a pyrazole moiety. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate or scaffold for drug discovery. The presence of both a carboxamide group and a pyrazole ring offers opportunities for hydrogen bonding and π-stacking interactions, which may enhance binding affinity in biological targets. Its structural features suggest utility in the development of kinase inhibitors or modulators of protein-protein interactions. The compound's synthetic accessibility and functional group diversity make it a valuable candidate for further pharmacological exploration and optimization.
1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide structure
1507751-08-7 structure
Product Name:1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide
CAS No:1507751-08-7
MF:C10H16N4O
MW:208.260241508484
CID:6203527
PubChem ID:79651033
Update Time:2025-11-06

1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide
    • AKOS018207743
    • EN300-1123505
    • 1507751-08-7
    • Inchi: 1S/C10H16N4O/c1-12-10(9(11)15)4-3-8(7-10)14-6-2-5-13-14/h2,5-6,8,12H,3-4,7H2,1H3,(H2,11,15)
    • InChI Key: JINQTFOVIDLDBJ-UHFFFAOYSA-N
    • SMILES: O=C(C1(CCC(C1)N1C=CC=N1)NC)N

Computed Properties

  • Exact Mass: 208.13241115g/mol
  • Monoisotopic Mass: 208.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 72.9Ų

1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide Pricemore >>

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Additional information on 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide

Professional Introduction to 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide (CAS No. 1507751-08-7)

1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1507751-08-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The unique structural features of this molecule, particularly its cyclopentane ring fused with a pyrazole moiety and an amide functional group, contribute to its intriguing chemical and biological properties.

The chemical structure of 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide consists of a cyclopentane ring substituted at the 3-position with a 1H-pyrazole group, and at the 1-position with a methylamino group connected to a carboxamide moiety. This arrangement imparts specific steric and electronic characteristics to the molecule, which are critical for its interaction with biological targets. The presence of both nitrogen-rich heterocycles (pyrazole and amine) suggests potential for hydrogen bonding and coordination interactions, which are often key factors in drug-receptor binding.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for medicinal applications. Among these, pyrazole derivatives have emerged as particularly versatile scaffolds due to their broad spectrum of biological activities. The compound 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide is no exception, as it combines the favorable properties of pyrazole with additional functional groups that enhance its pharmacological potential.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The cyclopentane ring provides a rigid framework that can be further modified to create molecules with tailored biological activities. For instance, researchers have explored derivatives of this compound in the search for novel antimicrobial agents, given the known efficacy of pyrazole-based compounds against various pathogens.

The amide group in the structure of 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide also plays a crucial role in determining its biological profile. Amides are well-known for their ability to modulate enzyme activity and receptor binding, making them integral components in many drugs. The methylamino group further enhances the compound's potential by introducing basicity, which can be exploited for interactions with acidic biological targets.

Recent studies have begun to elucidate the mechanisms by which such compounds interact with biological systems. For example, researchers have investigated the binding affinity of 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide to various enzymes and receptors using computational modeling techniques. These studies have revealed that the compound can engage in multiple binding interactions simultaneously, which may contribute to its broad-spectrum activity.

The synthesis of 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide presents an interesting challenge due to the complexity of its structure. However, advances in synthetic methodology have made it possible to access such molecules with increasing efficiency. Techniques such as multi-component reactions and transition-metal-catalyzed transformations have been employed to construct the desired framework in a streamlined manner.

The pharmacological evaluation of this compound has shown promising results in preclinical studies. Initial assays have indicated that it exhibits inhibitory activity against several enzymes implicated in inflammatory pathways. This suggests that it may have therapeutic potential in conditions where inflammation plays a significant role, such as autoimmune diseases or chronic inflammatory disorders.

In addition to its enzymatic activity, 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide has also been explored for its potential effects on cellular signaling pathways. Studies using cellular models have demonstrated that it can modulate the activity of key signaling molecules involved in cell growth and differentiation. These findings are particularly intriguing given the importance of aberrant signaling in many diseases.

The development of novel drug candidates is an iterative process that involves both synthetic chemistry and pharmacological assessment. The case of 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide exemplifies this by highlighting how structural modifications can lead to new biologically active molecules. By understanding the relationship between chemical structure and biological activity, researchers can design more effective drugs with improved therapeutic profiles.

As research continues to uncover new applications for this class of compounds, it is likely that derivatives of 150775108 will play an increasingly important role in drug discovery and development. The combination of structural versatility and biological activity makes it a valuable tool for medicinal chemists seeking to develop innovative treatments for human diseases.

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